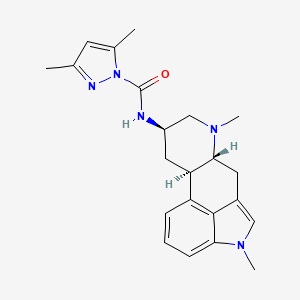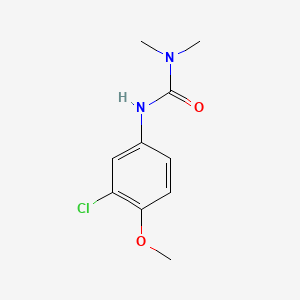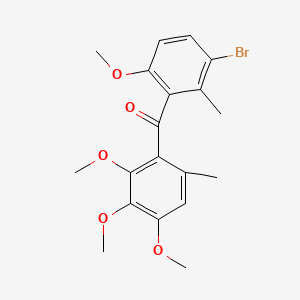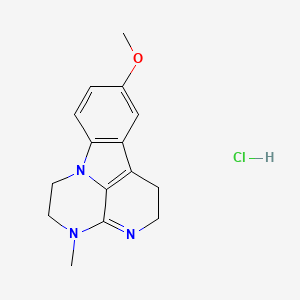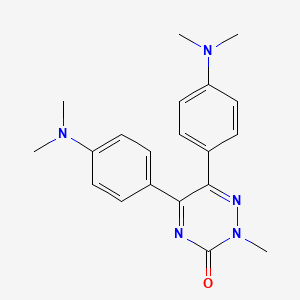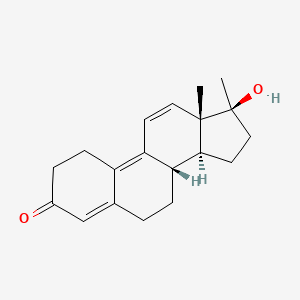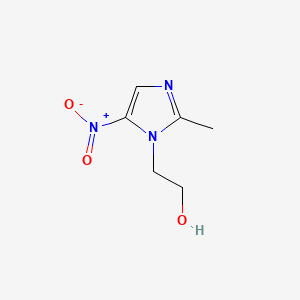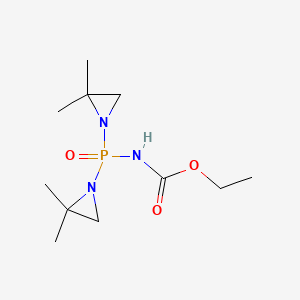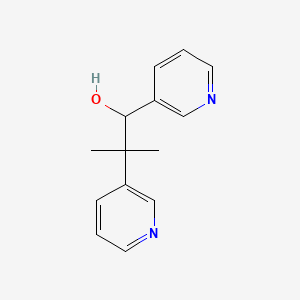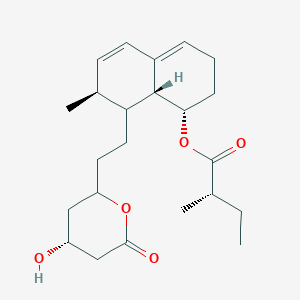
alpha,3-Diméthylstyrène
Vue d'ensemble
Description
Alpha,3-Dimethylstyrene is an olefinic compound with the molecular formula C10H12 . It is also known by other names such as m,alpha-Dimethylstyrene, m-Isopropenyltoluene, and 1-methyl-3-(prop-1-en-2-yl)benzene .
Molecular Structure Analysis
The IUPAC name for alpha,3-Dimethylstyrene is 1-methyl-3-prop-1-en-2-ylbenzene . The InChIKey, a unique identifier for the compound, is XXTQHVKTTBLFRI-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=CC=C1)C(=C)C .
Physical and Chemical Properties Analysis
Alpha,3-Dimethylstyrene has a molecular weight of 132.20 g/mol . It has a density of 0.872g/cm3 and a boiling point of 186.4ºC at 760mmHg . The compound has no hydrogen bond donors or acceptors .
Applications De Recherche Scientifique
Synthèse de copolymères amphiphile
alpha,3-Diméthylstyrène : a été utilisé dans la synthèse de copolymères amphiphile. Ces copolymères ont une large gamme d'applications en raison de leur capacité à s'auto-assembler en diverses structures dans différents environnements. Le potentiel du composé à être obtenu à partir de matières renouvelables en fait une alternative intéressante au styrène traditionnel dans la synthèse des polymères .
Safety and Hazards
Mécanisme D'action
Target of Action
Alpha,3-Dimethylstyrene, also known as m-Isopropenyltoluene, is a chemical compound with the molecular formula C10H12
Mode of Action
It is known that styrene, a related compound, readily polymerizes by a relatively conventional free radical chain mechanism . This process is initiated by either heat or initiators that thermally decompose, forming active free radicals effective in starting the polymerization process .
Biochemical Pathways
Alpha,3-Dimethylstyrene is an intermediate in synthesizing m-Cymene , a miscellaneous reagent used in organic synthesis for oxygenation of alkylbenzenes with methylacridinium ion via photoinduced electron transfer
Pharmacokinetics
It’s known that the compound is a colorless oil and is slightly soluble in chloroform and methanol . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound is used in the synthesis of m-cymene , which suggests it may play a role in the production of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of alpha,3-Dimethylstyrene. For instance, heat can initiate the polymerization process of styrene, a related compound . Therefore, temperature could potentially influence the activity of alpha,3-Dimethylstyrene. Additionally, the compound’s solubility in different solvents may also affect its stability and efficacy in different environments.
Analyse Biochimique
Biochemical Properties
Alpha,3-Dimethylstyrene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of alpha,3-Dimethylstyrene is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between alpha,3-Dimethylstyrene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially causing oxidative stress and cellular damage .
Cellular Effects
The effects of alpha,3-Dimethylstyrene on various types of cells and cellular processes are diverse. In certain cell types, alpha,3-Dimethylstyrene has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to alpha,3-Dimethylstyrene can activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression and cellular responses such as proliferation, differentiation, and apoptosis . Additionally, alpha,3-Dimethylstyrene can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of alpha,3-Dimethylstyrene involves several key processes. At the molecular level, alpha,3-Dimethylstyrene can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, alpha,3-Dimethylstyrene has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, alpha,3-Dimethylstyrene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha,3-Dimethylstyrene can change over time due to its stability and degradation properties. Alpha,3-Dimethylstyrene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions . Long-term exposure to alpha,3-Dimethylstyrene in in vitro or in vivo studies has shown that it can lead to cumulative cellular damage and alterations in cellular function, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of alpha,3-Dimethylstyrene vary with different dosages in animal models. At low doses, alpha,3-Dimethylstyrene may have minimal or no observable effects on the animals. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage, oxidative stress, and alterations in metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
Alpha,3-Dimethylstyrene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of alpha,3-Dimethylstyrene, leading to the formation of various metabolites . The metabolic pathways of alpha,3-Dimethylstyrene can influence the levels of metabolites within the cell, thereby affecting overall metabolic flux and cellular function .
Transport and Distribution
The transport and distribution of alpha,3-Dimethylstyrene within cells and tissues are facilitated by specific transporters and binding proteins. Alpha,3-Dimethylstyrene can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of alpha,3-Dimethylstyrene is influenced by its chemical properties and interactions with cellular components. Alpha,3-Dimethylstyrene can localize to various subcellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm . Its activity and function can be affected by its localization, as it may interact with different biomolecules in each compartment, leading to distinct biological effects .
Propriétés
IUPAC Name |
1-methyl-3-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8(2)10-6-4-5-9(3)7-10/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTQHVKTTBLFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150027 | |
| Record name | m,alpha-Dimethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-20-5 | |
| Record name | m-Cymenene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Isopropenyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m,alpha-Dimethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m,α-dimethylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-M-TOLYLPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY8GVM0DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


